An In-depth Technical Guide to SJ1008030 Formic: A Selective JAK2 PROTAC Degrader
An In-depth Technical Guide to SJ1008030 Formic: A Selective JAK2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SJ1008030 formic, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts and Mechanism of Action
SJ1008030 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate JAK2 protein.[1] As a PROTAC, it consists of three key components: a ligand that binds to the target protein (JAK2), a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon or Von Hippel-Lindau), and a linker connecting these two moieties.
The primary mechanism of action involves the formation of a ternary complex between JAK2, SJ1008030, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the ubiquitination of JAK2. Poly-ubiquitinated JAK2 is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total JAK2 protein levels.[1] By degrading JAK2, SJ1008030 effectively inhibits the downstream JAK-STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is implicated in various hematological malignancies, including certain types of leukemia.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for SJ1008030 and its related compounds.
Table 1: In Vitro Activity of SJ1008030
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [2] |
| IC₅₀ (JAK2 Degradation) | MHH-CALL-4 | 32 nM | [2] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data of a Structurally Related JAK2 Degrader (Compound 7)
| Parameter | Model | Dosing | Observation | Reference |
| JAK2 Degradation | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily | Near maximal degradation of JAK2 | [3] |
| STAT5 Phosphorylation | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily | Dose-dependent inhibition of STAT5 phosphorylation | [3] |
| Leukemia Burden | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily for 28 days | Significant reduction in leukemia burden in bone marrow, blood, and spleen | [3] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from methodologies used to assess the anti-proliferative effects of SJ1008030 on leukemia cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SJ1008030 on cancer cell line proliferation.
Materials:
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MHH-CALL-4 cells (or other relevant leukemia cell lines)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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SJ1008030 formic acid, stock solution in DMSO
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96-well clear-bottom cell culture plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
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Luminometer
Procedure:
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Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
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Compound Treatment: Prepare a serial dilution of SJ1008030 in culture medium. Add the desired concentrations of SJ1008030 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest SJ1008030 concentration.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Assay: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
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Measurement: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the SJ1008030 concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Western Blot for JAK2 Degradation
This protocol outlines the procedure to assess the dose-dependent degradation of JAK2 protein following treatment with SJ1008030.
Objective: To quantify the reduction in JAK2 protein levels in cells treated with SJ1008030.
Materials:
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MHH-CALL-4 cells
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SJ1008030 formic acid
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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Nitrocellulose or PVDF membranes
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Primary antibodies: Rabbit anti-JAK2, Rabbit anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody (anti-rabbit)
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Enhanced Chemiluminescence (ECL) detection reagents
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Chemiluminescence imaging system
Procedure:
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Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and allow them to adhere or reach the desired confluency. Treat the cells with increasing concentrations of SJ1008030 (e.g., 0, 10, 100, 1000 nM) for 24 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
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Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary anti-JAK2 antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Detection: Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.
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Analysis: Quantify the band intensities for JAK2 and the loading control. Normalize the JAK2 signal to the loading control to determine the relative protein levels.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with SJ1008030.
SJ1008030 Mechanism of Action
Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
Inhibition of the JAK-STAT Signaling Pathway
Caption: SJ1008030 inhibits the JAK-STAT signaling pathway.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of SJ1008030.
